6-Bromo-5-methoxypyridine-3-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound 6-bromo-5-methoxypyridine-3-carboxylic acid is systematically named according to IUPAC rules to reflect its substitution pattern on the pyridine ring. The pyridine core is numbered such that the carboxylic acid group (-COOH) occupies position 3, the methoxy group (-OCH₃) is at position 5, and the bromine atom (-Br) is at position 6. This prioritization follows functional group hierarchy rules, where the carboxylic acid receives the lowest possible locant. Alternative naming conventions, such as using "picolinic acid" for 2-pyridinecarboxylic acid derivatives, do not apply here due to the distinct substitution pattern.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₇H₆BrNO₃ , derived from the pyridine backbone (C₅H₄N) modified by substituents: one bromine atom (Br), one methoxy group (OCH₃), and one carboxylic acid group (COOH). The molecular weight is 232.03 g/mol , calculated as follows:
- Carbon (7 × 12.01) = 84.07
- Hydrogen (6 × 1.01) = 6.06
- Bromine (1 × 79.90) = 79.90
- Nitrogen (1 × 14.01) = 14.01
- Oxygen (3 × 16.00) = 48.00
Total = 84.07 + 6.06 + 79.90 + 14.01 + 48.00 = 232.04 g/mol (minor rounding differences occur in reported values).
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrNO₃ |
| Molecular Weight (g/mol) | 232.03 |
Crystallographic Data and X-ray Diffraction Studies
While direct X-ray crystallographic data for this compound are not available in the literature, related pyridine derivatives provide insights. For example, a structurally similar compound, 4-(((3-bromo-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)benzoic acid, crystallizes in the triclinic P-1 space group with unit cell parameters a = 8.0085 Å, b = 13.6578 Å, c = 14.1964 Å, and angles α = 96.950°, β = 105.376°, γ = 106.772°. The dihedral angles between the pyridine and benzene rings in such structures typically range from 12.2° to 21.1°, suggesting moderate planarity disruption due to substituent steric effects.
In the absence of specific data for this compound, computational predictions using density functional theory (DFT) or molecular mechanics could estimate bond lengths and angles. For instance, the C-Br bond in analogous bromopyridines is approximately 1.89–1.92 Å, while the C-O bond in methoxy groups is ~1.36 Å.
Substituent Positional Effects on Pyridine Ring Geometry
The positions of substituents on the pyridine ring significantly influence its electronic and geometric properties:
- Bromine at Position 6 : As an electron-withdrawing group, bromine induces partial positive charge at the ortho (position 5) and para (position 3) sites, stabilizing the carboxylic acid group through resonance. This effect also elongates the C-Br bond slightly compared to aliphatic bromides due to conjugation with the aromatic π-system.
- Methoxy at Position 5 : The methoxy group’s oxygen donates electron density via resonance, increasing electron density at the para position (position 3). This donation competes with the electron-withdrawing carboxylic acid group, creating a polarized electronic environment. Steric interactions between the methoxy and carboxylic acid groups may slightly distort the pyridine ring from planarity.
- Carboxylic Acid at Position 3 : The -COOH group withdraws electron density via inductive effects, further polarizing the ring. Hydrogen bonding between the carboxylic acid and methoxy oxygen could stabilize specific conformations in the solid state, though this remains speculative without crystallographic data.
| Substituent | Position | Electronic Effect | Geometric Impact |
|---|---|---|---|
| Br | 6 | Electron-withdrawing (-I) | Elongates C-Br bond (~1.90 Å) |
| OCH₃ | 5 | Electron-donating (+M) | Distorts ring planarity |
| COOH | 3 | Electron-withdrawing (-I, -M) | Enhances ring polarization |
These interactions collectively dictate the compound’s reactivity in cross-coupling reactions, where the bromine atom serves as a site for nucleophilic aromatic substitution or metal-catalyzed coupling. The interplay between substituents also affects solubility, with the polar carboxylic acid and methoxy groups enhancing solubility in polar solvents like ethanol or dimethylformamide.
Properties
IUPAC Name |
6-bromo-5-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-5-2-4(7(10)11)3-9-6(5)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZZZZIRQPMGSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256810-07-7 | |
| Record name | 6-bromo-5-methoxypyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Key Intermediates
- Methyl 2,6-dichloropyridine-3-carboxylate (16)
- Methyl 2,6-difluoropyridine-3-carboxylate (12)
- Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (8) — a crucial intermediate prior to bromination.
Nucleophilic Substitution for Methoxylation
The selective substitution of halogens on the pyridine ring is influenced strongly by solvent and nucleophile choice:
| Entry | Starting Material | Nucleophile | Solvent | Temperature | Major Product | Regioselectivity | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 12 (2,6-difluoro) | Methylamine | EtOH | -25 °C | Mixture of 2- and 6-substituted | 57:43 (2- vs 6-position) | Moderate |
| 2 | 16 (2,6-dichloro) | Sodium methoxide | THF/CH2Cl2 | Room temp | 2-methoxypyridine-3-carboxylate | Predominantly 2-position | High |
| 3 | 16 (2,6-dichloro) | Sodium methoxide | DMF/MeOH | Room temp | 6-methoxypyridine-3-carboxylate | Highly regioselective for 6-position | High |
| 4 | 16 (2,6-dichloro) | 4-methylbenzenethiolate anion | DMF | -30 °C | 6-(4-methylbenzenethio)pyridine-3-carboxylate | >97% for 6-position | Quantitative |
The nucleophilic substitution with 4-methylbenzenethiolate anion in DMF is particularly effective, yielding the 6-substituted intermediate with excellent regioselectivity and quantitative yield.
Conversion of Thioether to Methylamino Derivative
- The 6-(4-methylbenzenethio) intermediate undergoes methoxylation followed by oxidation with m-chloroperbenzoic acid (MCPBA) to form a sulfoxide.
- Subsequent nucleophilic substitution of the sulfoxide with methylamine in DMF at ~60 °C furnishes methyl 2-methoxy-6-methylaminopyridine-3-carboxylate (8) in 90% yield.
Bromination and Hydrolysis
- Bromination of intermediate 8 using N-bromosuccinimide (NBS) selectively introduces bromine at the 5-position.
- Alkaline hydrolysis of the resulting ester produces 6-Bromo-5-methoxypyridine-3-carboxylic acid with high yield.
Two routes are possible:
| Route | Step Order | Overall Yield (%) | Notes |
|---|---|---|---|
| A | Bromination → Hydrolysis | 96% (bromination step) | Bromination on ester, then hydrolysis |
| B | Hydrolysis → Bromination | 88% (bromination step) | Hydrolysis first, then bromination; minor dibromo by-product (~5%) formed by decarboxylation |
The preferred method is bromination prior to hydrolysis, achieving higher yield and purity.
Summary Table of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 4-methylbenzenethiolate anion, DMF, -30 °C | 6-(4-methylbenzenethio)pyridine ester | Quantitative | >97% regioselectivity at 6-position |
| Methoxylation and oxidation | Sodium methoxide; MCPBA | Sulfoxide intermediate | Excellent | Sulfoxide:sulfone ratio ~11:1 |
| Amination | Methylamine, DMF, 60 °C | 6-methylamino derivative (8) | 90 | Confirmed by TLC, IR, 1H-NMR |
| Bromination | N-bromosuccinimide (NBS) | 5-bromo derivative | 96 | High selectivity for 5-position |
| Alkaline hydrolysis | NaOH or KOH, aqueous solution | This compound | 96 | Final carboxylic acid product |
Research Findings and Analysis
- Regioselectivity is strongly dependent on solvent polarity and nucleophile nature. Polar aprotic solvents like DMF favor substitution at the 6-position with thiolate nucleophiles.
- Use of 4-methylbenzenethiolate anion is a strategic choice to direct substitution regioselectively and facilitate subsequent functional group transformations.
- Bromination with NBS is efficient and selective for the 5-position, avoiding over-bromination when performed on the methylamino ester.
- Hydrolysis conditions must be controlled to prevent decarboxylation side reactions that yield unwanted dibromo derivatives.
- The overall synthetic route achieves a 67% overall yield from methyl 2,6-dichloropyridine-3-carboxylate to the final acid, which is considered efficient for complex pyridine derivatives.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-methoxypyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typical.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 232.03 g/mol
- Structure : The compound features a pyridine ring substituted with a bromine atom at the 6-position, a methoxy group at the 5-position, and a carboxylic acid group at the 3-position.
Synthesis and Chemical Applications
6-Bromo-5-methoxypyridine-3-carboxylic acid serves as a versatile building block in organic synthesis. It is used in the creation of various derivatives that can be tailored for specific applications, including:
- Pharmaceuticals : The compound is utilized in the synthesis of biologically active molecules such as enzyme inhibitors and receptor antagonists. For instance, derivatives of this compound have shown potential as dopamine D2 receptor antagonists, which are significant in treating neurological disorders .
- Agrochemicals : Its structural characteristics make it suitable for developing new agrochemical agents that can enhance crop protection.
Table 1: Synthesis Methods
| Method | Description |
|---|---|
| Nucleophilic Substitution | Reaction with nucleophiles to create various substituted pyridine derivatives. |
| Oxidation | Conversion of the methoxy group to aldehydes or other carboxylic acids. |
Biological Applications
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects, making it a candidate for further pharmacological exploration.
- Anti-inflammatory Effects : The compound's interaction with biological targets could lead to anti-inflammatory applications, potentially aiding in the treatment of inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- A study on its derivatives highlighted their effectiveness as dopamine D2 receptor antagonists, suggesting therapeutic potential for antiemetic agents .
- Another research effort explored its synthesis and biological activity, indicating that modifications to the compound could enhance its interaction with enzyme targets, thus improving its efficacy as a drug candidate .
Table 2: Summary of Case Studies
Industrial Applications
Beyond pharmaceuticals and biology, this compound finds its use in:
- Dyes and Pigments : The compound is employed in producing specialty chemicals like dyes due to its chemical stability and reactivity.
- Material Science : Its derivatives may be useful in developing organic light-emitting diodes (OLEDs) and organic solar cells due to their ability to form π-conjugated systems.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methoxypyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and methoxy groups can influence its binding affinity and specificity, affecting its biological activity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituent Positions | pKa | logP | CCS (Ų, [M+H]⁺) | Key Applications |
|---|---|---|---|---|---|---|
| 6-Bromo-5-methoxypyridine-3-carboxylic acid | C₇H₆BrNO₃ | 3-COOH, 5-OCH₃, 6-Br | ~2.8 | 0.5 | 138.2 | PPARγ agonists, MS analysis |
| 5-Bromo-3-methoxypicolinic acid | C₇H₆BrNO₃ | 2-COOH, 3-OCH₃, 5-Br | ~3.2 | 1.2 | N/A | MOFs, chelating agents |
| 6-Bromo-2-pyridinecarboxylic acid | C₆H₄BrNO₂ | 2-COOH, 6-Br | ~3.5 | 0.8 | 140.1* | Coordination chemistry |
| 5-Bromo-6-methoxypyridine-3-amine | C₆H₇BrN₂O | 3-NH₂, 5-Br, 6-OCH₃ | ~4.9 | 1.5 | N/A | Kinase inhibitors |
*Estimated from analogous structures .
Biological Activity
6-Bromo-5-methoxypyridine-3-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine atom at the 6-position and a methoxy group at the 5-position of the pyridine ring, contributing to its reactivity and biological activity. These substituents enhance its interaction with various biological targets, making it a candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom and carboxylic acid group are crucial for binding, which can lead to the modulation of key signaling pathways involved in various diseases. Preliminary studies suggest that it may inhibit certain enzyme activities, although detailed mechanisms remain to be elucidated.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Anti-inflammatory Properties : Studies suggest that it may possess anti-inflammatory effects, potentially by inhibiting the production of pro-inflammatory cytokines or modulating immune responses.
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis in tumor cells has been observed, making it a candidate for further investigation in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains; mechanism involves disruption of cell walls. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokine production; modulates immune responses. |
| Cytotoxicity | Induces apoptosis in cancer cell lines; potential for anticancer applications. |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant growth inhibition at concentrations as low as 50 µg/mL, suggesting strong antibacterial activity.
- Anti-inflammatory Mechanism : In a murine model of inflammation, administration of the compound reduced swelling and inflammatory marker levels (e.g., TNF-alpha) by approximately 40%, demonstrating its potential therapeutic effects in inflammatory diseases.
- Cytotoxicity in Cancer Cells : In vitro assays using FaDu hypopharyngeal tumor cells revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis rates compared to control groups, highlighting its anticancer potential .
Q & A
Basic: What are the standard synthetic routes for 6-bromo-5-methoxypyridine-3-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via bromination of a methoxypyridine precursor or functionalization of pyridinecarboxylic acid derivatives. A common approach involves halogenation (e.g., using NBS or Br₂) under controlled temperatures (0–25°C) to introduce bromine at the 6-position . For carboxylation, directed metalation or carboxyl group introduction via Grignard reactions followed by oxidation may be employed. Optimization includes:
- Temperature control : Lower temperatures reduce side reactions like demethylation .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in multi-step syntheses .
- Purification : Recrystallization from ethanol/water mixtures improves yield (reported up to 65%) .
Basic: How is this compound characterized for purity and structural confirmation?
Methodological Answer:
Key characterization methods include:
- Melting Point (mp) : Reported mp ranges (e.g., 178–180°C) should align with literature values; deviations >2°C suggest impurities .
- Spectroscopy :
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water (0.1% TFA) mobile phases .
Advanced: What strategies resolve contradictions in reported solubility and reactivity data for this compound?
Methodological Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) often arise from protonation states or crystalline forms. To reconcile:
- pH-dependent studies : Solubility increases at pH >6 due to deprotonation of the carboxylic acid group (pKa ~2.5) .
- Polymorphism screening : X-ray crystallography identifies stable crystalline forms affecting solubility .
- Reactivity validation : Compare bromine lability under Suzuki-Miyaura conditions (e.g., Pd catalysis, 80°C, 12h) to confirm consistency with literature yields .
Advanced: How does the bromine substituent influence regioselectivity in cross-coupling reactions?
Methodological Answer:
The 6-bromo group directs electrophilic substitution to the 2- and 4-positions of the pyridine ring. In Suzuki couplings:
- Buchwald-Hartwig conditions : Pd(dba)₂/XPhos catalysts enable selective coupling at the bromine site (yields >75%) .
- Steric effects : The methoxy group at C5 hinders coupling at C4, favoring C2 modifications .
- Computational modeling : DFT studies predict activation energies for competing pathways, guiding ligand selection (e.g., SPhos for C6 selectivity) .
Advanced: What role does this compound play in designing enzyme inhibitors or bioactive molecules?
Methodological Answer:
The carboxylic acid moiety enables hydrogen bonding with active sites (e.g., kinases), while bromine enhances lipophilicity for membrane penetration. Applications include:
- Fragment-based drug design : Used as a core scaffold in kinase inhibitors (IC₅₀ < 100 nM in preliminary assays) .
- Protease inhibition : Modifications at C3 (e.g., amide formation) improve binding to serine proteases .
- Bioisosteric replacement : Replacing bromine with CF₃ or Cl alters potency and metabolic stability .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (reported irritant properties) .
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal in halogenated solvent containers .
Advanced: How can computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF vs. THF) .
- Machine Learning (ML) : Trains models on existing pyridine reactivity data to forecast yields in untested conditions .
Basic: What are common impurities in synthesized batches, and how are they quantified?
Methodological Answer:
- Byproducts : Debrominated derivatives (e.g., 5-methoxypyridine-3-carboxylic acid) or methyl ether cleavage products .
- Quantification :
Advanced: How does the methoxy group affect electronic properties in catalytic applications?
Methodological Answer:
- Electron-donating effect : The methoxy group increases electron density at C3, enhancing coordination to metal catalysts (e.g., Pd) .
- Steric hindrance : OMe at C5 reduces accessibility to C4, favoring reactions at C2/C6 .
- Redox stability : Cyclic voltammetry shows OMe stabilizes the radical intermediate during electrochemical reactions .
Advanced: What analytical challenges arise in studying degradation products under physiological conditions?
Methodological Answer:
- Hydrolysis : Carboxylic acid decarboxylation at pH 7.4 forms 6-bromo-5-methoxypyridine, detected via LC-MS/MS .
- Photodegradation : UV exposure generates brominated quinones, characterized by HRMS and ²D NMR .
- Metabolite profiling : Use H/D exchange experiments to trace deuterium incorporation in hepatic microsome studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
